N'-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}pyrazine-2-carbohydrazide
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Overview
Description
N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diethylamino group, a hydroxybenzylidene moiety, and a pyrazinecarbohydrazide core, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group enhances its lipophilicity, facilitating membrane penetration. The hydroxybenzylidene moiety can form hydrogen bonds with biological macromolecules, while the pyrazinecarbohydrazide core can chelate metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Diethylamino hydroxybenzoyl hexyl benzoate
Uniqueness
N’-(4-(DIETHYLAMINO)-2-HYDROXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-3-21(4-2)13-6-5-12(15(22)9-13)10-19-20-16(23)14-11-17-7-8-18-14/h5-11,22H,3-4H2,1-2H3,(H,20,23)/b19-10- |
InChI Key |
QWJBFGPPKJGMIU-GRSHGNNSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
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